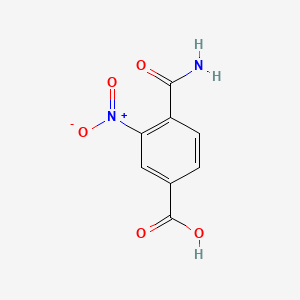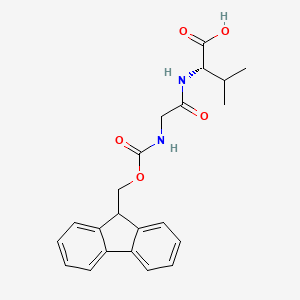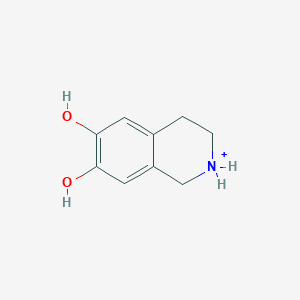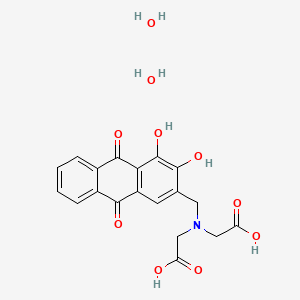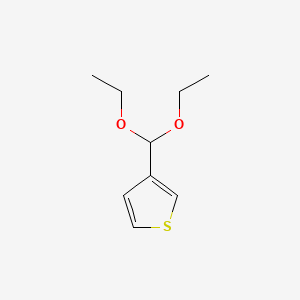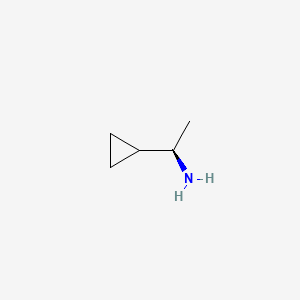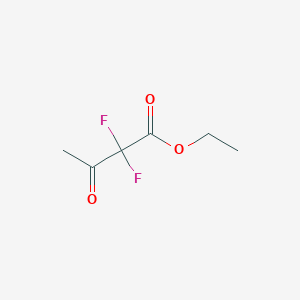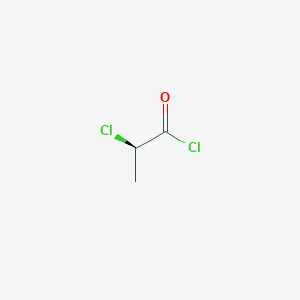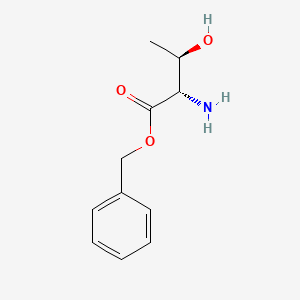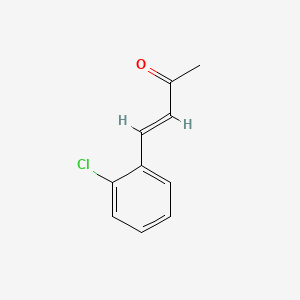
4-(2-クロロフェニル)ブタ-3-エン-2-オン
概要
説明
4-(2-Chlorophenyl)but-3-en-2-one is an organic compound with the molecular formula C₁₀H₉ClO. It is also known as o-Chlorobenzalacetone. This compound is characterized by the presence of a chlorophenyl group attached to a butenone structure. It is a colorless to pale yellow solid with a distinct odor. The compound is used in various chemical reactions and has applications in different fields of scientific research.
科学的研究の応用
4-(2-Chlorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Chlorophenyl)but-3-en-2-one can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 4-(2-Chlorophenyl)but-3-en-2-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
4-(2-Chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 4-(2-chlorophenyl)butanoic acid.
Reduction: Formation of 4-(2-chlorophenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)but-3-en-2-one: Similar structure but with the chlorine atom in the para position.
4-Phenylbut-3-en-2-one: Lacks the chlorine atom, resulting in different reactivity and properties.
4-(2-Bromophenyl)but-3-en-2-one: Contains a bromine atom instead of chlorine, leading to different chemical behavior.
Uniqueness
4-(2-Chlorophenyl)but-3-en-2-one is unique due to the presence of the chlorine atom in the ortho position, which influences its reactivity and interactions. This structural feature can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
特性
IUPAC Name |
(E)-4-(2-chlorophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDSETHROOWFCQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876245 | |
| Record name | 3-Buten-2-one,4-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20766-37-4 | |
| Record name | 3-Buten-2-one, 4-(2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020766374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one,4-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-(2-Chloro-phenyl)-but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(2-Chlorophenyl)but-3-en-2-one in the study of fungicidal agents?
A: The research paper uses 4-(2-Chlorophenyl)but-3-en-2-one as a starting material to synthesize a series of novel 5-arylpyrazole derivatives []. These derivatives were then investigated for their fungicidal activity against several plant pathogenic fungi. The compound itself is not the focus of the study as a fungicidal agent, but rather a building block for creating new potentially more effective ones.
Q2: What are the key structural features of the synthesized compounds that contribute to their fungicidal activity?
A: The synthesized compounds are 5-(2-hydroxyphenyl)-3-methyl (or ethyl)-4,5-dihydro-N-acylpyrazole derivatives []. While the exact mechanism of action is not discussed in this paper, the presence of the arylpyrazole moiety and the variations in the acyl group substitutions are likely crucial for their fungicidal activity. Further research would be needed to elucidate the structure-activity relationships and pinpoint the specific structural features responsible for inhibiting fungal growth.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)
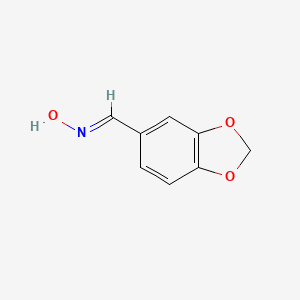
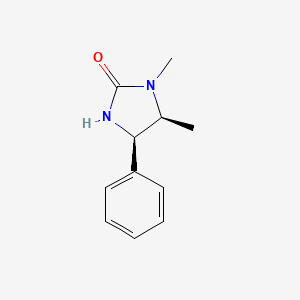
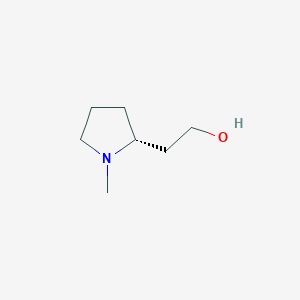
![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)
